2,4,4-Trimethyl-1-pentene

Overview

Description

2,4,4-Trimethyl-1-pentene is an acyclic alkene composed of a mixture of this compound and 2,4,4-trimethyl-2-pentene. It is a colorless liquid with a petroleum-like odor and is less dense than water . This compound is primarily used in the manufacture of other chemicals and has significant industrial value .

Preparation Methods

2,4,4-Trimethyl-1-pentene is typically synthesized from isobutylene through an olefinic complex decomposition reaction. This process involves connecting two isobutylene molecules head-to-tail under specific conditions, often in the presence of acid or metal catalysts . The industrial production process includes several steps:

Raw Material Pretreatment: Purifying and drying isobutylene to ensure its purity and moisture content meet the reaction requirements.

Reaction: Introducing pretreated isobutylene into a reactor where the olefin complex decomposition reaction occurs under the action of a catalyst.

Product Separation and Purification: Separating and purifying the reaction products to obtain high-purity diisobutylene.

Catalyst Regeneration: Regenerating the used catalyst to restore its activity for reuse.

Chemical Reactions Analysis

Isomerization

2,4,4-Trimethyl-1-pentene (TMP1) can undergo isomerization to form 2,4,4-trimethyl-2-pentene (TMP2) .

Reaction Equilibrium: In the thermodynamic equilibrium, this compound is favored over 2,4,4-trimethyl-2-pentene. This is attributed to the steric tension caused by the bulky substituents in 2,4,4-trimethyl-2-pentene, making it less stable than this compound .

Thermodynamic Data: Experimental data from the isomerization reaction of this compound to 2,4,4-trimethyl-2-pentene shows a reaction enthalpy of 3.51 ± 0.03 kJ mol-1, indicating an endothermic reaction, and a reaction entropy of −0.47 ± 0.10 J mol-1 K-1 .

Hydrocracking

Hydrocracking of this compound is employed as a model test reaction to investigate the catalytic functionalities of sulfided CoMo catalysts .

Oxidation

Liquid phase oxidation of this compound with molecular oxygen can produce epoxides and hydrogen peroxides .

Reactions with Hydrogen

This compound can react with hydrogen (H2) to form octane (C8H18) .

The heat of reaction (ΔrH°) for this reaction has been experimentally determined using calorimetry (Chyd) under different conditions :

| Quantity | Value (kJ/mol) | Phase | Solvent | Reference |

|---|---|---|---|---|

| Δ<sub>r</sub>H° | -107 | Liquid | Acetic acid | Turner, Nettleton, et al., 1958 |

| Δ<sub>r</sub>H° | -112.9 ± 0.3 | Gas | Dolliver, Gresham, et al., 1937 | |

| Δ<sub>r</sub>H° | -119.6 ± 3.3 | Liquid | Crawford and Parks, 1936 |

Reactions with Radicals

The calculation of rate constants of addition and abstraction reactions of this compound with H and O(3P) have been conducted using computational methods .

Addition Reactions: A radical added into the terminal carbon dominates the addition reactions .

Combustion

This compound is used in combustion studies to understand its ignition characteristics and reactivity in fuel blends .

Reactivity

This compound may react vigorously with strong oxidizing agents . It may also react exothermically with reducing agents to release hydrogen gas .

Scientific Research Applications

Chemical Properties and Production

2,4,4-Trimethyl-1-pentene (CAS No. 107-39-1) is characterized by its molecular formula and a boiling point of approximately 101–102 °C. It is primarily produced through the dimerization of isobutylene and can be synthesized via various methods, including the use of sulfuric acid as a catalyst in closed systems, yielding high purity and efficiency .

Chemical Intermediate

This compound is widely used as a chemical intermediate in the production of:

- Surfactants : Used in detergents and emulsifiers.

- Plasticizers : Enhances flexibility in plastics.

- Rubber Chemicals : Acts as a tackifier in synthetic rubber formulations .

Synthesis of Other Compounds

This compound serves as a precursor for synthesizing various other chemicals:

- p-Octylphenol : A key ingredient in the production of antioxidants and surfactants.

- Isononyl Alcohol : Utilized in plasticizers and lubricants .

Fuel Additives

This compound is employed as a fuel additive to enhance the performance characteristics of fuels. Its properties improve combustion efficiency and reduce emissions when blended with conventional fuels .

Case Study 1: Production Efficiency

A method developed for synthesizing this compound demonstrated a yield exceeding 95% using tert-butanol or isobutanol as raw materials under controlled conditions. This method significantly reduces production costs while maintaining high purity levels .

Case Study 2: Hydrocracking Investigations

Research involving hydrocracking of this compound has been conducted to assess the catalytic performance of sulfided CoMo catalysts. The results indicated that this compound can effectively serve as a model reactant for evaluating catalytic functionalities in hydrocarbon processing .

Data Summary Table

| Application | Description | Key Benefits |

|---|---|---|

| Chemical Intermediate | Precursor for surfactants and plasticizers | Versatile use in multiple industries |

| Synthesis of p-Octylphenol | Essential for antioxidants and surfactants | Improves product stability |

| Fuel Additives | Enhances fuel performance | Increases combustion efficiency |

| Hydrocracking | Model reactant for catalytic studies | Evaluates catalyst efficiency |

Mechanism of Action

2,4,4-Trimethyl-1-pentene exerts its effects through its reactivity with various chemical agents. It is an acyclic alkene that can undergo hydrogenation and isomerization reactions, often catalyzed by ion-exchange resins or metal catalysts . The molecular targets and pathways involved include the formation of olefinic complexes and the release of hydrogen gas during reduction reactions .

Comparison with Similar Compounds

2,4,4-Trimethyl-1-pentene is similar to other alkenes such as isobutylene, 1-octene, and 2,4,4-trimethylpentene. its unique composition of this compound and 2,4,4-trimethyl-2-pentene sets it apart . Isobutylene, for instance, is a four-carbon branched alkene used in the production of various products, including isooctane and methacrolein . This compound’s specific isomeric forms and its applications in alternate diesel fuel and single-cylinder engine fuel highlight its uniqueness .

Q & A

Basic Research Questions

Q. How can researchers separate 2,4,4-trimethyl-1-pentene from its structural isomer, 2,4,4-trimethyl-2-pentene, in mixtures?

Methodological Answer: Separation of these isomers is challenging due to similar boiling points (~101°C for this compound and ~104°C for 2,4,4-trimethyl-2-pentene). Use fractional distillation with high-precision columns (e.g., spinning-band columns) or gas chromatography (GC) with polar stationary phases (e.g., polyethylene glycol). For preparative-scale separation, isomerization equilibrium studies suggest using acid catalysts (e.g., sulfonic acid resins) to shift equilibrium toward the desired isomer, followed by distillation .

Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR to distinguish between terminal (1-pentene) and internal (2-pentene) double bonds.

- Infrared (IR) Spectroscopy: C=C stretching vibrations (1640–1680 cm) vary with substitution patterns.

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and fragmentation patterns with NIST reference data .

- Purity: Measure using GC with flame ionization detection (FID) and confirm via boiling point consistency (±1°C deviation).

Q. How can thermodynamic properties (e.g., enthalpy of vaporization) be experimentally determined for this compound?

Methodological Answer: Use static or dynamic calorimetry. For example:

- Static Method: Measure vapor pressure at multiple temperatures (e.g., 282–330 K) and apply the Clausius-Clapeyron equation to calculate .

- Dynamic Method: Use differential scanning calorimetry (DSC) for direct measurement.

Reported values range from 7.04–7.36 kcal/mol, with deviations attributed to experimental conditions .

Advanced Research Questions

Q. What are the dominant reaction pathways and rate constants for ozonolysis of this compound under ambient conditions?

Methodological Answer: Ozonolysis studies in flow reactors at 297 ± 2 K show:

- Primary Pathway: Formation of carbonyl oxides (Criegee intermediates) and secondary organic aerosols (SOAs).

- Rate Constant: = cm molecule s, measured via laser-induced fluorescence (LIF) or mass spectrometry.

- Experimental Design: Control humidity and pressure to mimic atmospheric conditions. Compare with computational models (e.g., MCM v3.3.1) to validate mechanisms .

Q. How does this compound influence combustion kinetics in fuel blends, and what are its octane-enhancing mechanisms?

Methodological Answer: In engine studies (e.g., Cooperative Fuel Research engines):

- Knock Resistance: High branching increases research octane number (RON) by delaying autoignition.

- Kinetic Modeling: Use detailed mechanisms (e.g., LLNL’s iso-alkane model) to simulate low-temperature oxidation pathways. Key intermediates include peroxy radicals and ketohydroperoxides.

- Emissions: Monitor aldehydes and unburned hydrocarbons via FTIR spectroscopy .

Q. How can computational methods resolve discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Methodological Answer: Discrepancies arise from experimental methods (e.g., calorimetry vs. group additivity).

- Validation Steps:

- Perform high-level quantum calculations (e.g., G4 or CCSD(T)/CBS) to predict .

- Compare with experimental data from combustion calorimetry or reaction equilibrium studies.

- Use statistical error analysis to identify systematic biases.

Current estimates range from to kJ/mol, requiring harmonization via benchmark studies .

Q. What are the environmental persistence and bioaccumulation risks of this compound?

Methodological Answer:

- Persistence: Assess via OECD 301 biodegradability tests. Data indicate slow degradation (MITI test: <10% in 28 days).

- Bioaccumulation: Calculate log (experimental: 4.55) and bioconcentration factor (BCF = 630 in fish).

- Mitigation: Use QSAR models to predict degradation products and prioritize lab testing for metabolites .

Properties

CAS No. |

25167-70-8 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

2,4,4-trimethylpent-1-ene;2,4,4-trimethylpent-2-ene |

InChI |

InChI=1S/2C8H16/c2*1-7(2)6-8(3,4)5/h6H,1-5H3;1,6H2,2-5H3 |

InChI Key |

ZZBYUJLKFQXHHJ-UHFFFAOYSA-N |

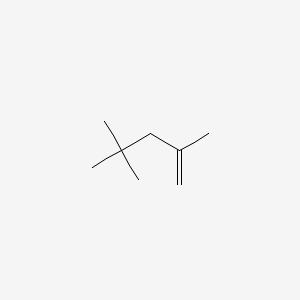

SMILES |

CC(=C)CC(C)(C)C |

Canonical SMILES |

CC(=CC(C)(C)C)C.CC(=C)CC(C)(C)C |

boiling_point |

214.7 °F at 760 mm Hg (USCG, 1999) 101.2 °C 101.4 °C 101 °C 104 °C |

Color/Form |

Colorless liquid |

density |

0.715 at 68 °F (USCG, 1999) 0.7150 @ 20 °C/4 °C Relative density (water = 1): 0.7 Relative density (water = 1): 0.72 |

flash_point |

35 °F (est.) (USCG, 1999) 23 °F (-5 °C) -5 °C 1.7 °C o.c. |

melting_point |

-136.3 °F (USCG, 1999) -93.5 °C -93 °C -106 °C |

Key on ui other cas no. |

107-39-1 25167-70-8 107-40-4 |

physical_description |

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals. Liquid DryPowder; Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. COLOURLESS LIQUID. |

Pictograms |

Flammable; Environmental Hazard |

solubility |

Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride Solubility in water: none |

Synonyms |

diisobutylene |

vapor_density |

3.8 (AIR= 1) Relative vapor density (air = 1): 3.9 |

vapor_pressure |

82.72 mm Hg (USCG, 1999) 44.70 mmHg 44.7 mm Hg @ 25 °C Vapor pressure, kPa at 38 °C: 10 Vapor pressure, kPa at 38 °C: 11.02 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.